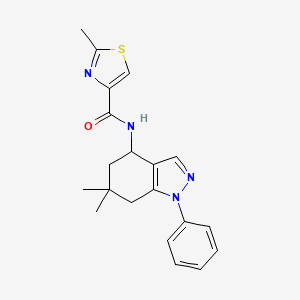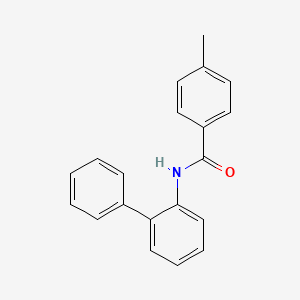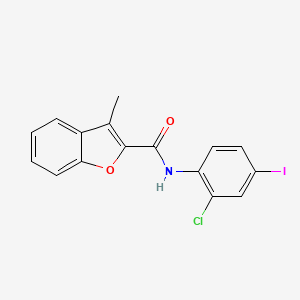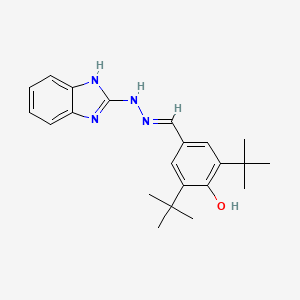![molecular formula C17H28N2O2S2 B6044298 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound with the molecular formula C19H30N2O2S2 and a molecular weight of 402.6 g/mol.
Mécanisme D'action
The mechanism of action of 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is not fully understood. However, studies have suggested that the compound acts as a potent inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. Some of the significant effects include:
1. Enhanced cognitive function due to increased concentration of acetylcholine in the brain.
2. Neuroprotective effects due to its ability to scavenge free radicals and reduce oxidative stress.
3. Anti-inflammatory effects due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. High potency and selectivity for acetylcholinesterase inhibition.
2. Ability to cross the blood-brain barrier, making it a potential drug delivery system.
3. Availability of various synthetic methods for producing the compound.
Some of the limitations include:
1. Limited solubility in water, making it challenging to administer in vivo.
2. Limited stability in the presence of light and air, making it challenging to store.
3. Limited information on the long-term effects of the compound on the central nervous system.
Orientations Futures
Despite the significant progress made in the study of 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol, there is still much to be explored. Some of the potential future directions include:
1. Further studies on the long-term effects of the compound on the central nervous system.
2. Development of more efficient synthetic methods for producing the compound.
3. Investigation of the potential therapeutic applications of the compound in the treatment of various diseases.
4. Development of novel drug delivery systems using the compound.
5. Investigation of the potential use of the compound as a tool for studying the biochemical and physiological effects of various compounds on the central nervous system.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. The compound has been shown to have potent acetylcholinesterase inhibitory activity, enhanced cognitive function, neuroprotective and anti-inflammatory effects. Although the compound has some limitations, ongoing research continues to explore its potential applications in the treatment of various diseases, as a drug delivery system, and as a tool for studying the biochemical and physiological effects of various compounds on the central nervous system.
Méthodes De Synthèse
The synthesis of 2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol is a multi-step process involving the reaction of various reagents. The compound can be synthesized using the following steps:
1. The reaction of 1,4-dithiepane-6-carboxaldehyde with 5-methylfurfurylamine to form 4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]piperazine.
2. The reaction of 4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]piperazine with ethylene oxide to form this compound.
Applications De Recherche Scientifique
2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol has potential applications in various fields of scientific research. Some of the significant applications include:
1. As a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
2. As a potential drug delivery system due to its ability to cross the blood-brain barrier.
3. As a potential tool for studying the biochemical and physiological effects of various compounds on the central nervous system.
Propriétés
IUPAC Name |
2-[4-(1,4-dithiepan-6-yl)-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S2/c1-14-2-3-17(21-14)11-19-6-5-18(10-15(19)4-7-20)16-12-22-8-9-23-13-16/h2-3,15-16,20H,4-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKFDAAJJCOFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)C3CSCCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-hydroxy-3-[2-(3-hydroxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6044222.png)
![N-(2,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044233.png)


![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)

![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)




